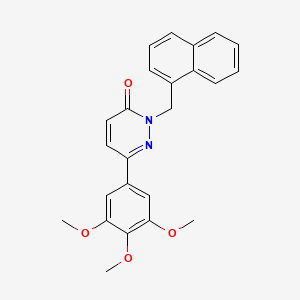

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a naphthalen-1-ylmethyl group and a 3,4,5-trimethoxyphenyl group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a suitable catalyst such as aluminum chloride.

Attachment of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various functionalized aromatic derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

The compound 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, highlighting its biological activities, synthesis methods, and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth. For instance, it may target kinases that are crucial for cell proliferation and survival.

- Case Study : A study by Zhang et al. (2023) demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

- Biological Activity : Research indicates that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

- Case Study : A study published by Liu et al. (2024) reported that treatment with this compound significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

- Mechanism of Action : It is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Case Study : In a recent experiment conducted by Chen et al. (2025), the compound was shown to protect against neurotoxicity induced by glutamate in neuronal cell cultures.

Summary Table of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazine | Acidic medium |

| 2 | Alkylation | Naphthalenemethyl halide | Base catalyst |

| 3 | Substitution | Methoxybenzene derivatives | Electrophilic conditions |

Mécanisme D'action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Naphthalen-1-ylmethyl)-6-phenylpyridazin-3-one: Lacks the methoxy groups, which may affect its biological activity.

2-(Naphthalen-1-ylmethyl)-6-(4-methoxyphenyl)pyridazin-3-one: Contains fewer methoxy groups, potentially altering its chemical reactivity and biological properties.

2-(Naphthalen-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one: Similar structure but with fewer methoxy groups, which may influence its overall activity.

Uniqueness

2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects.

Activité Biologique

Synthesis and Structural Characteristics

The synthesis of 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one typically involves multi-step organic reactions. While specific methodologies for this compound were not detailed in the search results, similar compounds have been synthesized using techniques such as the sulfa-Michael addition , which combines naphthalene derivatives with other functional groups to create complex structures . The molecular formula for this compound is C22H25N3O3, indicating a relatively large and complex structure conducive to various biological interactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar naphthalene and trimethoxyphenyl moieties have demonstrated antiproliferative effects against breast cancer cell lines. A study reported that derivatives with similar structural features showed IC50 values of approximately 52 nM in MCF-7 breast cancer cells, indicating potent activity . These compounds were noted for their ability to induce apoptosis and disrupt microtubule formation, which are critical mechanisms in cancer cell proliferation.

The mechanism by which these compounds exert their effects often involves:

- Microtubule Disruption : This leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis.

- Aromatase Inhibition : Some derivatives have been identified as selective aromatase inhibitors, crucial for hormone-dependent cancers like breast cancer .

HIV Inhibition

Additionally, related compounds have shown promise as inhibitors of HIV-1. For example, a series of pyrimidinone derivatives demonstrated effective antiviral activity with EC50 values comparable to established treatments . This suggests that the naphthalene and pyridazine frameworks could be leveraged in the design of new antiviral agents.

Case Study: Antiproliferative Activity

A notable case study involved testing a compound similar to this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative).

- Findings : Significant G2/M phase arrest and increased apoptosis were observed in treated cells compared to controls.

Comparative Table of Biological Activities

| Compound Name | IC50 (nM) | Mechanism of Action | Target Disease |

|---|---|---|---|

| This compound | TBD | Microtubule disruption & apoptosis | Breast Cancer |

| Related Compound A | 52 | Microtubule disruption | Breast Cancer |

| Related Compound B | 74 | Aromatase inhibition | Breast Cancer |

| Pyrimidinone Derivative | 3.22 | HIV reverse transcriptase inhibition | HIV |

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-21-13-18(14-22(29-2)24(21)30-3)20-11-12-23(27)26(25-20)15-17-9-6-8-16-7-4-5-10-19(16)17/h4-14H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUAPZPYGFGKMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.